1-(4-(Trifluoromethoxy)phenyl)thiourea
CAS No.: 142229-74-1
Cat. No.: VC21089469
Molecular Formula: C8H7F3N2OS
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142229-74-1 |
---|---|
Molecular Formula | C8H7F3N2OS |
Molecular Weight | 236.22 g/mol |
IUPAC Name | [4-(trifluoromethoxy)phenyl]thiourea |
Standard InChI | InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) |
Standard InChI Key | UCOXNOVULREFCO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=S)N)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1NC(=S)N)OC(F)(F)F |
Introduction
Chemical Identity and Structure
Molecular Identification
1-(4-(Trifluoromethoxy)phenyl)thiourea is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 142229-74-1 |
Molecular Formula | C8H7F3N2OS |
IUPAC Name | [4-(trifluoromethoxy)phenyl]thiourea |
Molecular Weight | 236.21 g/mol |
InChI | InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15) |
InChI Key | UCOXNOVULREFCO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NC(=S)N)OC(F)(F)F |
The compound is also known under several synonyms including 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea, N-[4-(trifluoromethoxy)phenyl]thiourea, and notably as Riluzole Impurity 15, indicating its relevance in pharmaceutical quality control processes .
Structural Characteristics
The molecular structure consists of a thiourea moiety (-NH-CS-NH2) attached to a phenyl ring substituted with a trifluoromethoxy group at the para position. The trifluoromethoxy (-OCF3) substituent is a key structural feature that confers specific properties to the molecule:
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Enhanced lipophilicity, improving membrane permeability
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Significant electron-withdrawing character, affecting reactivity patterns
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Altered hydrogen bonding capabilities compared to non-fluorinated analogs
The thiourea functional group provides important hydrogen bond donor and acceptor sites, which are critical for interactions in biological systems and various applications in synthetic chemistry.
Physicochemical Properties
Physical Properties
The compound exhibits the following physicochemical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 138-140°C |
Density | 1.495 g/cm³ |
Solubility | Limited water solubility; soluble in most organic solvents |
Hazard Classification | Toxic if swallowed (H301) |
These properties influence the compound's handling requirements, storage conditions, and applications in various research contexts.
Spectroscopic Characteristics
Spectroscopic analysis of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically reveals distinctive features:
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FTIR Spectroscopy: Characteristic absorption bands for the thiourea moiety include C=S stretching at approximately 1294 cm⁻¹ and N-H stretching vibrations around 3288 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR shows aromatic protons in the range of δ 7.2–7.8 ppm
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¹³C NMR typically reveals the thiocarbonyl carbon (C=S) at approximately δ 180 ppm
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¹⁹F NMR provides valuable information about the trifluoromethoxy group
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X-ray Crystallography: Reveals important structural details including torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and intermolecular hydrogen bonding patterns that influence the compound's packing arrangement and reactivity.
Synthesis Methods
Laboratory Synthesis
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with thiocyanate compounds under controlled conditions. A common method employs ammonium thiocyanate in the presence of hydrochloric acid, facilitating the formation of the thiourea functional group.
An alternative synthetic route involves reacting 4-(trifluoromethoxy)phenyl isothiocyanate with ammonia under reflux conditions in acetone, followed by acid precipitation and recrystallization, which can achieve yields of approximately 78%.
Industrial Production Considerations
Industrial-scale production of 1-(4-(Trifluoromethoxy)phenyl)thiourea typically employs optimized versions of laboratory methods, with special attention to:
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Temperature and pressure control to maximize yield and purity
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Continuous flow systems for improved efficiency
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Advanced purification techniques including crystallization and chromatography
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Quality control measures to ensure consistent product specifications
Chemical Reactivity
The reactivity of 1-(4-(Trifluoromethoxy)phenyl)thiourea is primarily dictated by the thiourea functional group and the electronic effects of the trifluoromethoxy substituent.
Key Reaction Pathways
The trifluoromethoxy group's electron-withdrawing nature influences these reactions by altering the electronic distribution within the molecule, affecting reaction rates and selectivity.
Reaction Conditions and Catalysis
Optimal reaction conditions for transformations involving 1-(4-(Trifluoromethoxy)phenyl)thiourea typically require:
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Careful temperature control to prevent side reactions
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Appropriate solvent selection based on solubility and reaction requirements
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Consideration of pH effects on reaction rates and selectivity
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Potential catalyst requirements for specific transformations
Applications
Pharmaceutical Applications
1-(4-(Trifluoromethoxy)phenyl)thiourea serves as an important intermediate in pharmaceutical research and development. Notably, it is employed as a reagent in the synthesis of 2-aminothiazole derivatives that function as sphingosine kinase inhibitors . These inhibitors have potential applications in treating conditions related to dysregulated sphingolipid metabolism, including cancer and inflammatory disorders.
The compound's identification as "Riluzole Impurity 15" indicates its relevance in the quality control and production of Riluzole, a medication used in the treatment of amyotrophic lateral sclerosis (ALS) .
Chemical Research Applications
In chemical research, the compound serves multiple functions:
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As a building block for the synthesis of more complex organic molecules
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As a model compound for studying the effects of fluorinated substituents on molecular properties
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As a reagent in various chemical transformations, particularly those involving thiourea chemistry
Biological Activity
Structure-Activity Relationships
The biological activity of 1-(4-(Trifluoromethoxy)phenyl)thiourea appears to be influenced by several structural features:
Comparative Analysis with Related Compounds
Understanding 1-(4-(Trifluoromethoxy)phenyl)thiourea in the context of similar compounds provides valuable insights into its unique properties and potential applications.
The trifluoromethoxy substituent in 1-(4-(Trifluoromethoxy)phenyl)thiourea confers unique properties compared to non-fluorinated analogs or compounds with different fluorinated groups, affecting its solubility, reactivity, and biological activity .
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